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Compound Focus: Pimasertib

CAS No.: 1236699-92-5

Cat. No.: S548766

The table below summarizes key findings from clinical studies on Pimasertib, including its activity as a

monotherapy and in combination with other drugs.

Cancer Type / Comparison / Key Efficacy Key Safety Source
Context Regimen Findings Findings (Trial/Study)

| Low-Grade Serous Ovarian Cancer (LGSOC) | Pimasertib vs. Pimasertib + SAR245409 (PI3K
inhibitor) [1] | = ORR: 5% with Pimasertib monotherapy vs. 13% with combination [1]. « PFS: No
significant difference between arms [1]. | Most common treatment-related AEs: Diarrhea, rash, nausea,
acneiform dermatitis [1]. | Phase II (NCT00982865) [1] | | Advanced Solid Tumors | Pimasertib +
Voxtalisib (PI3K/mTOR inhibitor) combination [2] | * ORR: 6% (1 CR, 5 PRs in 110 eval. patients) [2]. ¢
Disease Control (SD): 46% [2]. | Most frequent TEAEs: Diarrhea (75%), fatigue (57%), nausea (50%).
Poor long-term tolerability with 26% discontinuing due to TEAEs [2]. | Phase Ib (NCT01390818) [2] | |
Advanced Solid Tumors | Pimasertib monotherapy (dose-finding) [3] | « Demonstrated target engagement
(reduced pERK) [3]. « Half-life of ~5 hours supported a continuous BID dosing schedule [3]. | Common
DLTs: Skin rash, serous retinal detachment. RP2D established as 60 mg BID continuous dosing [3]. |
Phase I (NCT00982865) [3] | | Advanced Hematologic Malignancies | Pimasertib monotherapy [4] | * Best
response: Primarily Stable Disease (SD) in 39/58 evaluable patients [4]. + One patient with N-Ras mutant
ALL achieved CRi [4]. | MTD for continuous dosing: 60 mg BID. Tolerability profile was manageable [4]. |
Phase I (NCT00957580) [4] |
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Experimental Protocols and Methodologies

For researchers, here are the key methodological details from the cited studies:

¢ In Vitro Cytotoxicity (MTT) Assay: Used to determine the anti-proliferative effect of Pimasertib and
its prodrug (PROPIMA) on human melanoma cell lines (e.g., A375). Cells are treated with varying
drug concentrations for up to 72 hours. After incubation, MTT solution is added, and the resulting
formazan crystals are dissolved. Cell viability is calculated based on optical density measurement [5].

e Western Blot Analysis: Employed to confirm the drug's mechanism of action by measuring levels of
phosphorylated ERK (pERK) and total ERK in treated cells. This verifies the inhibition of the MEK
target within the MAPK signaling pathway [5].

e Pharmacodynamic Assessment in Clinical Trials: In phase | trials, blood samples (peripheral
blood mononuclear cells - PBMCs) were collected from patients at predefined time points. Levels of
intracellular pERK were measured via flow cytometry to demonstrate target inhibition and guide
dosing schedule selection [3] [4] [2].

¢ GSH-Activated Prodrug Release Experiment: The novel prodrug PROPIMA was incubated with a
10 mM glutathione (GSH) solution at 37°C to mimic the intracellular tumor environment. Drug release
(conversion to active Pimasertib) was monitored over time using HPLC analysis [5].

Signaling Pathways and Drug Mechanisms

Pimasertib is a selective oral inhibitor of MEK1/2, key components of the RAS/RAF/MEK/ERK (MAPK)
signaling pathway, which is frequently dysregulated in cancer [3] [4]. The following diagram illustrates this

pathway and Pimasertib's role within it.
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A key resistance mechanism to MEK inhibition is the compensatory activation of the PI3K/AKT/mTOR
pathway [6] [2]. This provides the rationale for combining Pimasertib with PI3K/mTOR inhibitors, as tested

in clinical trials [1] [2].
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Interpretation of Available Evidence

¢ Therapeutic Niche: Pimasertib has shown the most promising clinical activity in low-grade serous
ovarian cancer (LGSOC), a malignancy often resistant to standard chemotherapy [1].

e Combination Strategy: The primary strategy for Pimasertib has been dual pathway inhibition,
particularly combining it with PI3K/mTOR inhibitors to overcome intrinsic resistance [6] [2].

e Comparative Efficacy: While direct head-to-head data with standard chemotherapy is limited,
Pimasertib's activity appears modest as a single agent. Its potential may lie in combination
regimens for specific, molecularly-defined patient populations [1] [2].

¢ Novel Formulations: Recent preclinical research focuses on improving Pimasertib's selectivity and

pharmacokinetics, such as developing a glutathione-activated prodrug (PROPIMA) encapsulated
in liposomes to enhance tumor targeting [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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